molecular formula C13H16BNO5S B13152217 N-(cyclopropylsulfonyl)-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide

N-(cyclopropylsulfonyl)-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide

Cat. No.: B13152217
M. Wt: 309.2 g/mol
InChI Key: UUFXRJJDJKPDFF-UHFFFAOYSA-N
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Description

N-(cyclopropylsulfonyl)-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide is a synthetic derivative featuring a benzoxaborole core linked to a propanamide scaffold modified with a cyclopropylsulfonyl group. Benzoxaboroles are known for their bioisosteric properties, mimicking catechol moieties in biological systems, which enhances their binding affinity to target enzymes or receptors.

Properties

Molecular Formula

C13H16BNO5S

Molecular Weight

309.2 g/mol

IUPAC Name

N-cyclopropylsulfonyl-3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanamide

InChI

InChI=1S/C13H16BNO5S/c16-12(15-21(18,19)11-5-6-11)7-4-9-2-1-3-10-8-20-14(17)13(9)10/h1-3,11,17H,4-8H2,(H,15,16)

InChI Key

UUFXRJJDJKPDFF-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC=C2CCC(=O)NS(=O)(=O)C3CC3)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds via the following key stages:

Specific Methodologies

a. Synthesis of the Benzo[c] Oxaborol Core

The core heterocyclic structure can be synthesized via a cyclization of phenolic derivatives with boron reagents. A typical route involves:

  • Condensation of substituted phenols with boron trifluoride or boron trichloride under controlled conditions.
  • Cyclization facilitated by dehydration or oxidative steps to form the oxaborol ring system.

b. Hydroxylation and Dihydro Modification

The hydroxyl group at the 1-position and the dihydrobenzo[c]oxaborol formation are achieved through selective hydroxylation of the aromatic ring, followed by reduction of the boron-oxygen bonds. This can involve:

  • Hydroxylation using electrophilic hydroxylating agents such as osmium tetroxide or hydroxyl radicals.
  • Reduction steps employing hydride donors or catalytic hydrogenation to achieve the dihydro form.

Side Chain Introduction

The propanamide chain is typically attached via amidation:

  • Activation of the carboxylic acid or acid chloride derivatives of the precursor compound.
  • Coupling with ammonia or suitable amines to form the amide linkage.

d. Sulfonylation with Cyclopropylsulfonyl Chloride

The cyclopropylsulfonyl group is introduced through sulfonylation:

  • Reaction of the precursor amine with cyclopropylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
  • This step ensures selective attachment of the sulfonyl group to the nitrogen atom.

Example Synthetic Route (Hypothetical)

Step Reagents & Conditions Description
1 Phenolic precursor + BF₃·Et₂O Cyclization to form benzo[c] oxaborol core
2 Hydroxylation agents (e.g., OsO₄) Hydroxylation at specific aromatic positions
3 Reduction (e.g., H₂, Pd/C) Dihydro modification of the oxaborol ring
4 Activation of carboxylic acid (e.g., SOCl₂) Formation of acyl chloride
5 Ammonia or primary amine Amidation to form the propanamide backbone
6 Cyclopropylsulfonyl chloride + base Sulfonylation to attach the cyclopropylsulfonyl group

Notes on Optimization and Variations

  • Yield optimization depends on controlling reaction conditions such as temperature, solvent, and reagent stoichiometry.
  • Purification typically involves chromatography techniques, including flash chromatography or preparative HPLC.
  • Alternative routes may involve direct sulfonylation of pre-formed amide intermediates or using different boron precursors to improve selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylsulfonyl)-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(cyclopropylsulfonyl)-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyclopropylsulfonyl)-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are the subject of ongoing research to fully understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Structural Analogues in Antifungal Research

The most closely related analogs are derivatives of amphotericin B (AmB) conjugated with benzoxaborole-propanamide moieties. For example:

  • Compound 9 (C16-DMAE-amide derivative): This analog replaces the cyclopropylsulfonyl group with a dimethylaminoethyl (DMAE) amide. It demonstrated high antifungal activity (MIC ≤ 0.5 µg/mL against Candida albicans) alongside low cytotoxicity (IC₅₀ > 64 µg/mL in mammalian cells) and minimal hemolysis (<5% at 64 µg/mL) .
  • N-Substituted Benzoxaborole-AmB Conjugates : These include variants with carboxylated benzoxaborole groups (e.g., 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-carboxylic acid). These derivatives were synthesized via in situ activation of hydroxysuccinimide esters, showing moderate antifungal activity but higher cytotoxicity compared to Compound 9 .
Key Structural Differences and Effects
Feature Target Compound Compound 9 Carboxylated Benzoxaborole-AmB
N-Substituent Cyclopropylsulfonyl DMAE-amide Carboxylic acid derivatives
Solubility Likely enhanced (sulfonyl group) Moderate (polar DMAE group) Variable (depends on carboxylation)
Antifungal Activity Not reported High (MIC ≤ 0.5 µg/mL) Moderate (MIC 2–8 µg/mL)
Cytotoxicity Not reported Low (IC₅₀ > 64 µg/mL) Higher (IC₅₀ ~16 µg/mL)

Sulfonyl-Modified Propanamide Derivatives

A separate class of N-substituted propanamides, such as 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (7a–q), shares the sulfonyl-propanamide backbone but incorporates oxadiazole and piperidine moieties. These compounds were synthesized for antimicrobial screening, with substituents like 4-chlorophenylsulfonyl showing moderate activity against bacterial strains (e.g., E. coli MIC = 8–16 µg/mL).

Comparative Insights
  • Steric Profile : Cyclopropyl’s compact structure likely reduces steric clashes compared to piperidine-oxadiazole systems in 7a–q, which could translate to improved pharmacokinetics.

Biological Activity

N-(cyclopropylsulfonyl)-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide (CAS No. 1268335-83-6) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Characteristics

  • Molecular Formula: C13_{13}H16_{16}BNO5_5S
  • Molecular Weight: 309.2 g/mol
  • CAS Number: 1268335-83-6

Structural Overview

The compound features a cyclopropylsulfonyl group, which is known for enhancing the pharmacological properties of various drugs. The presence of a benzoxaborole moiety is also significant, as benzoxaboroles have been associated with various biological activities, including antifungal and anticancer effects.

Research indicates that compounds containing benzoxaborole structures exhibit diverse biological activities, primarily through:

  • Inhibition of Protein Synthesis: Benzoxaboroles can inhibit the function of essential proteins involved in cellular processes.
  • Antimicrobial Activity: They have shown effectiveness against various pathogens by disrupting their metabolic pathways.

Table 1: Biological Activities of Benzoxaboroles

Activity TypeMechanismReference
AntifungalInhibition of protein synthesis
AnticancerBlockage of pre-mRNA processing
AntibacterialDisruption of metabolic pathways
AntiparasiticInterference with cellular functions

Case Studies and Research Findings

  • Antifungal Activity : A study demonstrated that benzoxaborole derivatives, similar to this compound, exhibited potent antifungal activity against Candida albicans and other fungal strains. The mechanism involved the inhibition of protein synthesis essential for fungal growth .
  • Anticancer Properties : Recent research has highlighted the anticancer potential of related compounds by targeting CPSF3 (cleavage and polyadenylation specificity factor 3), essential for pre-mRNA processing. Inhibition of this factor leads to apoptosis in cancer cells .
  • Antimicrobial Effects : Another study explored the antimicrobial properties against Plasmodium falciparum, indicating that modifications in the structure could enhance efficacy against resistant strains .

Pharmacokinetics and Toxicology

Preliminary studies suggest favorable pharmacokinetic profiles for compounds in this class, including good oral bioavailability and metabolic stability. Toxicological assessments indicate that while some derivatives may cause skin irritation or eye irritation, no severe toxic effects have been reported in initial studies .

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